6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
説明
特性
IUPAC Name |
6-methoxy-1-pyridin-2-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c1-26-11-5-6-12-14(10-11)27-18-15(17(12)24)16(13-4-2-3-7-21-13)23(19(18)25)20-22-8-9-28-20/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLQSOKOAVYQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=N4)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of chromeno[2,3-c]pyrrole derivatives characterized by their unique bicyclic structure. The presence of methoxy, pyridine, and thiazole moieties contributes to its diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant antioxidant properties. A study highlighted the ability of these compounds to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .
Antiviral Activity
Notably, compounds similar to 6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown inhibitory effects against the main protease (Mpro) of SARS-CoV-2. This suggests a potential role in antiviral therapies .
Enzyme Inhibition
In vitro studies have demonstrated that this compound can act as an inhibitor of various enzymes. For instance, it has been evaluated for its α-glucosidase inhibitory activity with promising results. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhance potency .
The biological activities of 6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are attributed to several mechanisms:
- Radical Scavenging : The methoxy group may facilitate radical scavenging through hydrogen donation.
- Enzyme Interaction : The thiazole and pyridine rings likely interact with active sites of target enzymes through non-covalent interactions.
- Cellular Uptake : The lipophilicity imparted by the methoxy and aromatic groups may enhance cellular permeability.
Study on Antioxidant Activity
In a comparative study assessing various chromeno[2,3-c]pyrrole derivatives, 6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione demonstrated superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .
Antiviral Efficacy Against SARS-CoV-2
A screening of compounds against SARS-CoV-2 revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range against Mpro. This positions them as potential candidates for further development in antiviral therapies .
Data Table: Biological Activities Summary
化学反応の分析
Table 1: Synthetic Routes for 6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Chemical Reactions Involving 6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
This compound can participate in various chemical reactions typical of heterocyclic compounds. Key reactions include:
3.1. Nucleophilic Substitution Reactions
The presence of the methoxy group in the structure allows for nucleophilic substitution reactions at the aromatic positions. These reactions can be facilitated under basic conditions using nucleophiles such as amines or thiols.
3.2. Electrophilic Aromatic Substitution
The pyridine and thiazole moieties can undergo electrophilic aromatic substitution reactions. These reactions are significant for introducing new substituents onto the aromatic rings.
4.1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of pathogens.
4.2. Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties, making it a candidate for further exploration in cancer therapeutics.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multicomponent reactions (MCRs), which allow efficient assembly of the chromeno-pyrrole core. A validated protocol involves reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines in a one-pot process under mild conditions (e.g., ethanol, 60°C). Key optimizations include:
- Catalysts : Palladium or copper catalysts improve yields .
- Solvent polarity : Polar solvents (e.g., DMF) enhance nucleophilicity during substitutions .
- Purification : Recrystallization or chromatography ensures >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirms substituent positions and hydrogen environments (e.g., methoxy protons at ~3.8 ppm) .
- HPLC : Monitors reaction progress and purity (C18 column, acetonitrile/water gradient) .
- X-ray crystallography : Resolves 3D conformation and π-π stacking interactions in the chromeno-pyrrole core .
Q. How can researchers assess its stability under varying storage conditions?
Conduct accelerated degradation studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via TLC .
- Photostability : Expose to UV (254 nm) and visible light; quantify degradation products using LC-MS .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR analysis requires systematic substitution of functional groups (Table 1):
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| Thiazol-2-yl (current) | Anticancer (IC₅₀: 12 µM) | Enhances DNA intercalation |
| Pyridin-2-yl | Chemokine receptor modulation | Improves binding to CXCR4 |
| Morpholinylpropyl | Antimicrobial (MIC: 8 µg/mL) | Increases membrane permeability |
| Method : Synthesize derivatives via MCRs, then test using cytotoxicity assays (MTT) and receptor-binding studies . |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability or substituent effects. Mitigate by:
- Standardized assays : Use identical cell lines (e.g., HeLa for anticancer studies) and positive controls .
- Dose-response curves : Compare EC₅₀ values across studies to normalize potency metrics .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II .
Q. How to investigate its mechanism of action at the molecular level?
- Target identification : Use pull-down assays with biotinylated derivatives and LC-MS/MS for protein identification .
- Pathway analysis : Treat cells (e.g., MCF-7), then perform RNA-seq to identify dysregulated pathways (e.g., apoptosis or NF-κB) .
- Competitive inhibition : Co-administer with known inhibitors (e.g., doxorubicin) to assess target overlap .
Q. What synthetic challenges arise when scaling up production, and how are they addressed?
Key issues include low yields during thiazole ring formation and byproduct generation. Solutions:
- Flow chemistry : Improves heat/mass transfer for thiazole cyclization .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .
Methodological Notes
- Data validation : Cross-reference NMR/HRMS data with published spectra (e.g., CRC Handbook) .
- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
